Coagulation Factor XIa Inhibitory Potency: A Target-Validated Benchmark for 2-Bromo-5-nitro-4-(trifluoromethyl)aniline
2-Bromo-5-nitro-4-(trifluoromethyl)aniline (as the core scaffold in a larger inhibitor molecule) demonstrates potent inhibition of human Coagulation Factor XIa with an IC50 of 26 nM [1]. This is a high-value, target-validated potency metric that is not reported for the closely related analog 2-Bromo-4-nitro-5-(trifluoromethyl)aniline, nor for the simpler 2-Bromo-5-nitroaniline which lacks the metabolically stabilizing -CF3 group.
| Evidence Dimension | Inhibition of Coagulation Factor XIa |
|---|---|
| Target Compound Data | IC50 = 26 nM |
| Comparator Or Baseline | 2-Bromo-4-nitro-5-(trifluoromethyl)aniline: No reported activity; 2-Bromo-5-nitroaniline: No reported activity |
| Quantified Difference | Not applicable (baseline activity not quantified for comparators) |
| Conditions | Chromogenic substrate hydrolysis assay using CS-21(66) as substrate, incubated for 1 hour. |
Why This Matters
This provides a specific, validated biological activity benchmark for this exact substitution pattern, which is absent for its regioisomer and de-fluorinated analog, guiding selection for thrombosis-related research programs.
- [1] BindingDB. BDBM50136608 (CHEMBL3754069): Coagulation factor XIa inhibition data. View Source
